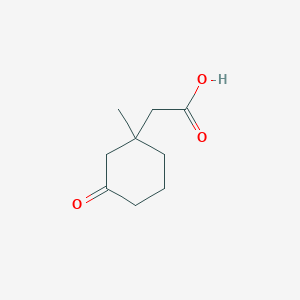

2-(1-Methyl-3-oxocyclohexyl)acetic acid

Description

2-(1-Methyl-3-oxocyclohexyl)acetic acid is a cyclohexane derivative featuring a methyl group at position 1, a ketone (oxo) group at position 3, and an acetic acid substituent. The methyl group at position 1 introduces steric and electronic effects that differentiate it from positional isomers and other cyclohexylacetic acid derivatives.

Properties

CAS No. |

119986-97-9 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

2-(1-methyl-3-oxocyclohexyl)acetic acid |

InChI |

InChI=1S/C9H14O3/c1-9(6-8(11)12)4-2-3-7(10)5-9/h2-6H2,1H3,(H,11,12) |

InChI Key |

KRQDTGNRVHFLHT-UHFFFAOYSA-N |

SMILES |

CC1(CCCC(=O)C1)CC(=O)O |

Canonical SMILES |

CC1(CCCC(=O)C1)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

a. 2-(2-Methyl-3-oxocyclohexyl)acetic Acid

- Structural Difference : The methyl group is at position 2 instead of position 1.

- Positional isomers often exhibit distinct biological activities due to differences in steric hindrance and hydrogen-bonding capabilities .

b. 2-(3-Oxocyclohexyl)acetic Acid (CAS 52263-23-7)

- Structural Difference : Lacks the methyl group at position 1.

- This compound may serve as a simpler analog for structure-activity relationship (SAR) studies .

Functional Group Modifications

a. Methyl (2-oxocyclohexyl)acetate

- Structural Difference : Acetic acid is esterified to a methyl ester.

- Impact : The ester form is less polar than the free acid, improving lipid solubility and volatility. Esters are often used as prodrugs or intermediates in organic synthesis .

b. 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid (HY-W025830)

- Structural Difference: Contains a 2-amino-2-oxoethyl substituent.

- This compound is noted for neuroactive properties and applications in studying protein interactions .

Chain Length and Ring Size Variations

a. 7-Cyclohexyl-7-oxoheptanoic Acid (CAS 898766-74-0)

- Structural Difference: A heptanoic acid chain separates the cyclohexyl and oxo groups.

b. Ethyl 2-(2-oxocyclopentyl)acetate

- Structural Difference : Cyclopentane ring instead of cyclohexane.

- Cyclopentane derivatives are often explored for their pharmacokinetic properties .

Comparative Data Table

Key Research Findings

Steric and Electronic Effects : The 1-methyl group in this compound likely reduces ring flexibility compared to its unmethylated analog (CAS 52263-23-7), impacting binding to enzymatic pockets .

Biological Activity: Compounds like 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid demonstrate that substituent polarity correlates with enhanced bioactivity, suggesting that modifications to the target compound could yield neuroactive derivatives .

Synthetic Utility : Ester derivatives (e.g., methyl or ethyl esters) are more amenable to purification and storage, highlighting the importance of functional group choice in industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.